N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide
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Overview
Description
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to activate molecules for various transformations . This compound is of interest in various fields, including medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide typically involves the reaction of benzotriazole with a suitable aldehyde or ketone in the presence of a base. One common method involves the use of benzotriazole and benzaldehyde in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and standard organic solvents.
Major Products Formed
The major products formed from these reactions include substituted benzotriazole derivatives, oxides, amines, and various heterocyclic compounds .
Scientific Research Applications
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives such as:
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
Uniqueness
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical transformations and its potential biological activities make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18(11-20)15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16-17-19/h2-11,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBYIPWQGKQZOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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